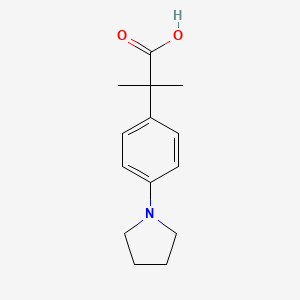

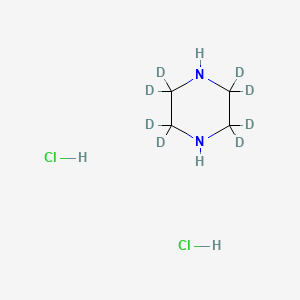

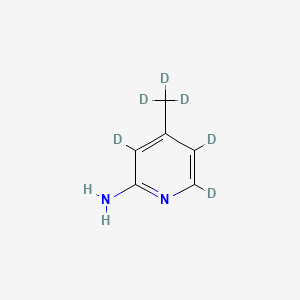

2-Amino-4-methylpyridine-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-methylpyridine is a natural product found in Vachellia rigidula . It has been used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate . It is a potent inhibitor of NOS2 (iNOS) in vitro and is used as a pharmaceutical intermediate .

Synthesis Analysis

2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB) was synthesized by a slow evaporation solution growth method . The results of a micro-hardness analysis showed that the produced crystals are soft mechanically .Molecular Structure Analysis

The structure and functional groups of 2-Amino-4-methylpyridinium 4-nitrophenolate 4-nitrophenol (2A4MPPP) crystal were determined by XRD, NMR, and FTIR studies . According to the single crystal XRD investigation, 2A4MPPP is a member of the orthorhombic crystal system with the Pna21 space group .Chemical Reactions Analysis

The compound starts to melt at 98 °C and complete melting occurs at 103.3 °C . The dielectric experiments reveal the crystal’s poor dielectric constant and high-frequency dielectric loss .Physical And Chemical Properties Analysis

The molecular formula of 2-Amino-4-methylpyridine is C6H8N2 and its molecular weight is 108.14 g/mol . The compound is thermally stable up to 120 °C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2-Amino-4-methylpyridine and its derivatives serve as vital intermediates in pharmaceutical and chemical synthesis. For example, 2-Amino-6-bromopyridine, closely related to 2-Amino-4-methylpyridine, is synthesized from 2-amino-6-methylpyridine through multiple steps, including diazotization and bromation, showcasing its utility in creating complex molecules (Xu Liang, 2010).

Structural Analysis and Tautomerism

Research on 2-amino-4-methylpyridinium nitrate highlighted the significance of amino and imino forms in determining the ground-state structures of such compounds. This study utilized IR spectroscopy, X-ray crystallography, and density functional theory (DFT) to elucidate the structural preferences, underscoring the importance of tautomerism in understanding the properties of pyridine derivatives (Xingchen Yan et al., 2013).

Pharmacological Potential

2-Amino-4-methylpyridine has been investigated for its ability to inhibit the catalytic activity of inducible NO synthase (NOS II) both in vitro and in vivo, demonstrating potential therapeutic applications in conditions where modulation of NO synthesis is beneficial (W. S. Faraci et al., 1996).

Corrosion Inhibition

The compound has also been explored for its efficacy in inhibiting corrosion, particularly in mild steel in acidic environments. The study found that 2-amino-4-methylpyridine significantly increases the polarization resistance of mild steel, demonstrating its potential as a corrosion inhibitor, a property attributed to its adsorption behavior and interaction with metal surfaces (B. Mert et al., 2014).

Molecular and Crystal Structures

In-depth analyses of the molecular and crystal structures of 2-amino-4-methylpyridine derivatives have provided insights into their geometries, including observations of amine–imine tautomerism and the formation of hydrogen bonds, which contribute to the understanding of their chemical behavior and applications (K. S. S. Babu et al., 2014).

Mecanismo De Acción

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

It has been studied for its nonlinear optical (nlo) properties . The compound’s NLO behavior, such as chemical reactivity, HOMO–LUMO analysis, and electronic transitions, have been analyzed . These properties suggest that the compound may interact with its targets through electronic transitions, affecting their chemical reactivity.

Biochemical Pathways

Given its use in proteomics research , it may influence protein-related pathways.

Pharmacokinetics

It is known to be soluble in chloroform, ethyl acetate, and methanol , which may influence its bioavailability.

Result of Action

Its nlo properties suggest that it may influence electronic transitions and chemical reactivity at the molecular level .

Action Environment

The action of 2-Amino-4-methylpyridine-d6 may be influenced by environmental factors. For instance, it is recommended to be stored at 4°C , suggesting that temperature may affect its stability. Furthermore, its solubility in various solvents indicates that the compound’s action, efficacy, and stability may be influenced by the chemical environment.

Safety and Hazards

Propiedades

IUPAC Name |

3,5,6-trideuterio-4-(trideuteriomethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8)/i1D3,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLGLBZRQYOWNA-RLTMCGQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1C([2H])([2H])[2H])[2H])N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676239 |

Source

|

| Record name | 4-(~2~H_3_)Methyl(~2~H_3_)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methylpyridine-d6 | |

CAS RN |

916979-09-4 |

Source

|

| Record name | 4-(~2~H_3_)Methyl(~2~H_3_)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)

![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)